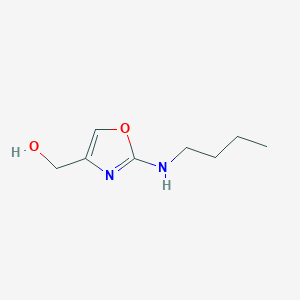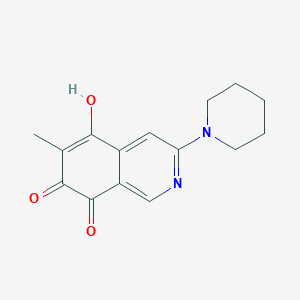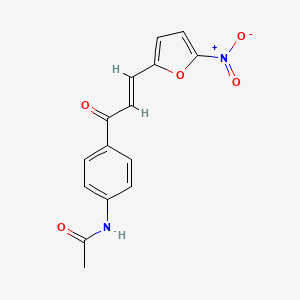
4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide is an organic compound with the molecular formula C15H12N2O5. It is known for its unique structure, which includes a nitrofuran moiety linked to an acetanilide group via an acrylate linkage.
Preparation Methods
The synthesis of 4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitro-2-furaldehyde and acetanilide.
Condensation Reaction: The 5-nitro-2-furaldehyde undergoes a condensation reaction with acetanilide in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide involves several molecular targets and pathways:
Comparison with Similar Compounds
4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide can be compared with other nitrofuran derivatives, such as:
4-Nitroacetanilide: Similar in structure but lacks the acrylate linkage, making it less versatile in certain applications.
2-Nitroacetanilide and 3-Nitroacetanilide: Isomers of 4-Nitroacetanilide with different positions of the nitro group, affecting their chemical reactivity and applications.
The uniqueness of 4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
74470-59-0 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[4-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)16-12-4-2-11(3-5-12)14(19)8-6-13-7-9-15(22-13)17(20)21/h2-9H,1H3,(H,16,18)/b8-6+ |
InChI Key |
KVBKFTCRNIBDDT-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


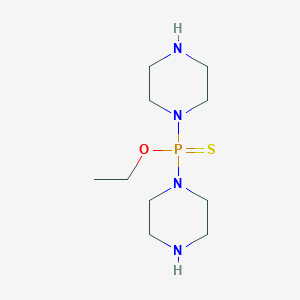
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
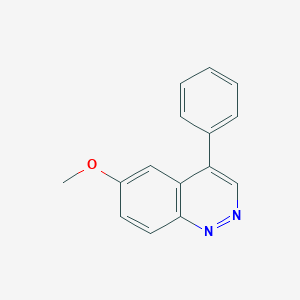
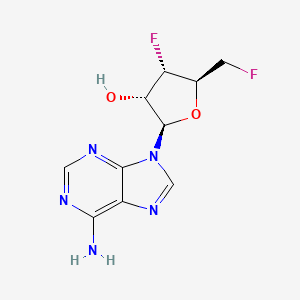


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

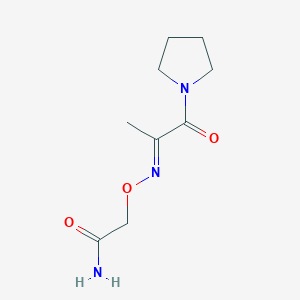
![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
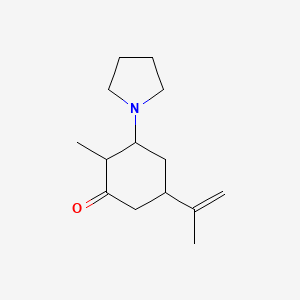
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
